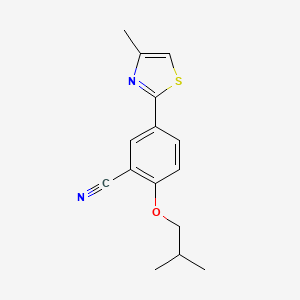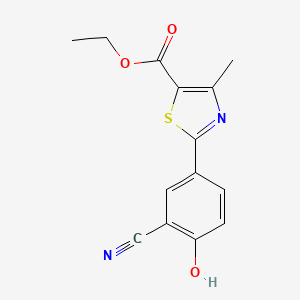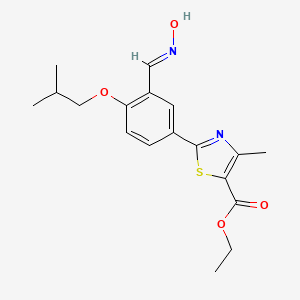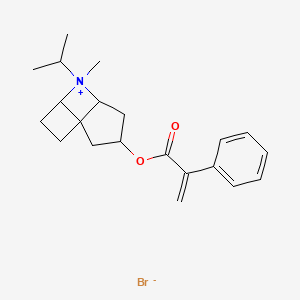
Ipratropium Bromide impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipratropium Bromide impurity F is a chemical compound that is structurally related to Ipratropium Bromide, a medication commonly used to treat chronic obstructive pulmonary disease and asthma. The impurity F is identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide . This compound is often studied to ensure the purity and efficacy of the pharmaceutical product.
Preparation Methods
The synthesis of Ipratropium Bromide impurity F involves several steps, typically starting with the preparation of the bicyclic structure, followed by the introduction of the phenylpropenoyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
Chemical Reactions Analysis
Ipratropium Bromide impurity F undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ipratropium Bromide impurity F is primarily used in scientific research to study the purity and stability of Ipratropium Bromide formulations. It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical products. Additionally, it may be used in biological studies to understand the pharmacokinetics and pharmacodynamics of Ipratropium Bromide .
Mechanism of Action
The mechanism of action of Ipratropium Bromide impurity F is similar to that of Ipratropium Bromide. It acts as an antagonist of the muscarinic acetylcholine receptor, inhibiting the parasympathetic nervous system in the airways. This leads to the relaxation of smooth muscles and bronchodilation, which helps alleviate symptoms of bronchospasm .
Comparison with Similar Compounds
Ipratropium Bromide impurity F can be compared to other impurities and related compounds such as:
Ipratropium Bromide impurity A: (1R,3r,5S,8r)-3-Hydroxy-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane Bromide.
Ipratropium Bromide impurity B: (1R,3r,5S,8s)-3-[(2RS)-3-Hydroxy-2-phenylpropanoyl]oxy]-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane Bromide.
Methylatropine Bromide: A related compound used in similar therapeutic applications.
This compound is unique due to its specific structural configuration and the presence of the phenylpropenoyl group, which distinguishes it from other impurities and related compounds.
Properties
IUPAC Name |
(5-methyl-5-propan-2-yl-5-azoniatricyclo[4.3.0.01,4]nonan-8-yl) 2-phenylprop-2-enoate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO2.BrH/c1-14(2)22(4)18-10-11-21(18)13-17(12-19(21)22)24-20(23)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJFTVJFJQGORK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC23C1CC(C3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
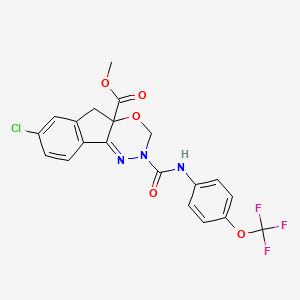

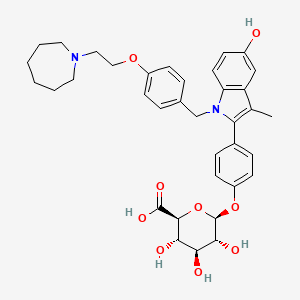
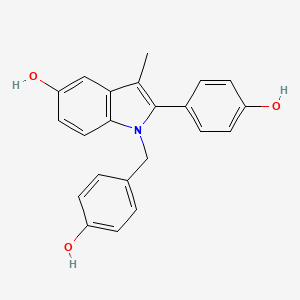
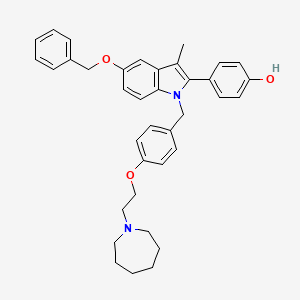
![(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione](/img/structure/B602043.png)
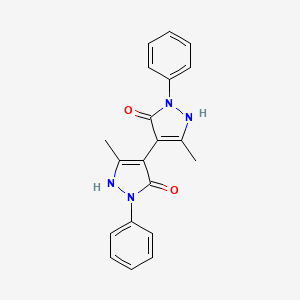

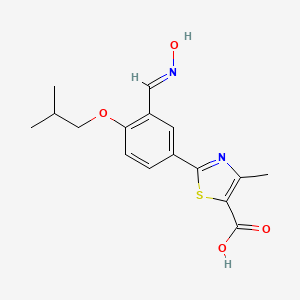
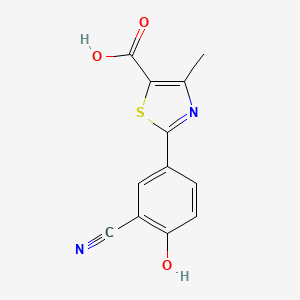
![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)
